molecular formula C8H8N2O2 B12877318 4-(Aminomethyl)benzo[d]oxazol-2-ol

4-(Aminomethyl)benzo[d]oxazol-2-ol

Cat. No.: B12877318
M. Wt: 164.16 g/mol
InChI Key: LZODAPKIQFPYIO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzo[d]oxazol-2-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an aminomethyl group attached to the benzoxazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzo[d]oxazol-2-ol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to introduce the aminomethyl group and form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its high atom economy, scalability, and minimal impurity formation .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Aminomethyl)benzo[d]oxazol-2-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-(Aminomethyl)benzo[d]oxazol-2-ol can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific aminomethyl group, which can enhance its biological activities and make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-(aminomethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H8N2O2/c9-4-5-2-1-3-6-7(5)10-8(11)12-6/h1-3H,4,9H2,(H,10,11)

InChI Key

LZODAPKIQFPYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)CN

Origin of Product

United States

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